Cas no 897467-04-8 (2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole)

2-4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a 2,3-dihydro-1,4-benzodioxine moiety via a piperazine spacer. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules targeting neurological or oncological pathways. The benzothiazole group enhances binding affinity, while the benzodioxine fragment may improve metabolic stability. The methyl substitution at the 6-position of the benzothiazole ring can influence steric and electronic properties, optimizing interactions with biological targets. Its synthetic versatility makes it a valuable intermediate for further derivatization in drug discovery.
2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole structure
897467-04-8 structure
Product name:2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole
CAS No:897467-04-8
MF:C21H21N3O3S
MW:395.47474360466
CID:5481560

2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[4-(6-methyl-2-benzothiazolyl)-1-piperazinyl]-
    • 2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole
    • Inchi: 1S/C21H21N3O3S/c1-14-2-4-16-19(12-14)28-21(22-16)24-8-6-23(7-9-24)20(25)15-3-5-17-18(13-15)27-11-10-26-17/h2-5,12-13H,6-11H2,1H3
    • InChI Key: JPFPNOJWKWNOQT-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C2OCCOC2=C1)(N1CCN(C2=NC3=CC=C(C)C=C3S2)CC1)=O

2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2609-0074-100mg
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-04-8 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2609-0074-3mg
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-04-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2609-0074-20μmol
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-04-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2609-0074-5μmol
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-04-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2609-0074-10μmol
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-04-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2609-0074-4mg
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-04-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2609-0074-20mg
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-04-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2609-0074-10mg
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-04-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2609-0074-25mg
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-04-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2609-0074-2μmol
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-04-8 90%+
2μl
$57.0 2023-05-16

Additional information on 2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole

Recent Advances in the Study of 2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole (CAS: 897467-04-8)

The compound 2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole (CAS: 897467-04-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This benzothiazole derivative has been the subject of multiple studies aimed at elucidating its mechanism of action, therapeutic potential, and synthetic pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and structural optimization of 2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity while reducing the number of steps required. The study highlighted the importance of the piperazine moiety in enhancing the compound's bioavailability and target specificity. Additionally, computational modeling has been employed to predict the compound's binding affinity for various biological targets, including kinases and GPCRs.

Pharmacological evaluations have revealed that 2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole exhibits potent inhibitory activity against several cancer cell lines, particularly those associated with breast and lung cancers. In vitro assays demonstrated significant reduction in cell proliferation and induction of apoptosis at nanomolar concentrations. These findings were further corroborated by in vivo studies using xenograft models, where the compound showed marked tumor growth inhibition with minimal toxicity to normal tissues.

Mechanistic studies have provided insights into the compound's mode of action. It has been shown to interfere with key signaling pathways, including the PI3K/AKT and MAPK/ERK cascades, which are critical for cell survival and proliferation. Moreover, the compound's ability to cross the blood-brain barrier has sparked interest in its potential applications for treating neurological disorders, such as glioblastoma and Alzheimer's disease. Ongoing research is exploring its efficacy in these areas.

Despite these promising results, challenges remain in the clinical translation of 2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole. Issues such as metabolic stability, pharmacokinetics, and formulation optimization are currently being addressed in preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, 2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole represents a promising candidate for further drug development. Its multifaceted pharmacological profile and relatively low toxicity make it an attractive target for ongoing and future research. Continued investigation into its mechanisms and potential applications will likely yield valuable insights for the treatment of various diseases.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica